Product packaging for Acetamide, N-hexyl-N-nitroso-(Cat. No.:CAS No. 14300-07-3)

Acetamide, N-hexyl-N-nitroso-

Cat. No.: B12677644
CAS No.: 14300-07-3
M. Wt: 172.22 g/mol
InChI Key: SJVYMVJPJCDMKU-UHFFFAOYSA-N
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Description

Distinctive Chemical Attributes of N-Nitroso-N-hexylacetamide within the N-Nitrosoamide Class

Acetamide (B32628), N-hexyl-N-nitroso-, also known as N-nitroso-N-hexylacetamide, falls into the N-nitrosoamide subclass. Its structure consists of an N-nitroso group attached to the nitrogen atom of an acetamide molecule which is also substituted with a hexyl group. Like other N-nitrosoamides, it is generally considered to be a reactive molecule. usp.orgwikipedia.org The presence of the electron-withdrawing acetyl group adjacent to the N-nitroso functionality differentiates it from N-nitrosamines and influences its chemical behavior.

A key characteristic of N-nitrosoamides is their thermal and photochemical lability. cdnsciencepub.comsfu.ca Upon heating or exposure to light, the N-N bond can undergo homolytic cleavage, generating an amidyl radical and nitric oxide. cdnsciencepub.com This reactivity is a defining feature of the class. The decomposition of N-nitrosoamides can also proceed through rearrangement to form diazoester intermediates, which then lose nitrogen gas to yield esters. researchgate.netsfu.ca The specific reaction pathways are sensitive to factors such as the solvent and the nature of the substituents on the amide. researchgate.net For N-nitroso-N-hexylacetamide, the hexyl group, a straight-chain alkyl substituent, influences its physical properties, such as solubility and boiling point, and can participate in intramolecular hydrogen abstraction reactions during photolysis. cdnsciencepub.com

Significance and Research Trajectory of Acetamide, N-hexyl-N-nitroso- Studies

Research into N-nitrosoamides has been driven by their mutagenic and carcinogenic properties, with many compounds in this class being used as experimental models to investigate the mechanisms of cancer induction. solubilityofthings.comnih.govresearchgate.net Studies have shown that N-nitrosoamides can act as alkylating agents, directly modifying DNA and leading to mutations. wikipedia.orgontosight.ai The mutagenic potential of a wide range of N-nitrosamides has been demonstrated in various test systems. nih.gov

Specific research on Acetamide, N-hexyl-N-nitroso- has focused on its photochemical behavior. Studies have detailed the products formed upon its photolysis in different solvents. cdnsciencepub.comdokumen.pub For instance, irradiation of N-nitroso-N-hexylacetamide in benzene (B151609) leads to the formation of N-hexylacetamide as a major product, alongside other compounds resulting from radical reactions. cdnsciencepub.com This line of inquiry is significant for understanding the fundamental reactivity of N-nitrosoamides and their potential to generate reactive intermediates. The compound serves as a model to explore how the interplay of the N-nitrosoamide functional group and a flexible alkyl chain dictates reaction outcomes under photochemical conditions. cdnsciencepub.comcdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B12677644 Acetamide, N-hexyl-N-nitroso- CAS No. 14300-07-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14300-07-3

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-hexyl-N-nitrosoacetamide

InChI

InChI=1S/C8H16N2O2/c1-3-4-5-6-7-10(9-12)8(2)11/h3-7H2,1-2H3

InChI Key

SJVYMVJPJCDMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C(=O)C)N=O

Origin of Product

United States

Synthetic Methodologies for Acetamide, N Hexyl N Nitroso and Analogous N Nitrosoamides

Classical Nitrosation Procedures

Classical methods for the synthesis of N-nitrosoamides have been well-established for decades and typically involve the reaction of an N-alkylamide with a nitrosating agent. These procedures are often effective but may require harsh reaction conditions.

Nitrosation of N-Hexylacetamide with Nitrous Acid Precursors

A primary and widely used method for the synthesis of N-nitrosoamides is the reaction of the corresponding N-alkylamide with a source of nitrous acid (HNO₂). nih.govnih.gov Since nitrous acid is unstable, it is typically generated in situ from the acidification of a nitrite (B80452) salt, most commonly sodium nitrite (NaNO₂). nih.govnih.gov

Table 1: Nitrosation of N-Alkylamides using Nitrous Acid Precursors

N-Alkylamide Nitrosating System Solvent Product Reference
N-Hexylacetamide NaNO₂ / Acetic Acid / Acetic Anhydride Ether Acetamide (B32628), N-hexyl-N-nitroso- cdnsciencepub.com
N-Methylbenzamide NaNO₂ / HCl Aqueous N-Methyl-N-nitrosobenzamide sci-hub.se

Application of Nitrosyl Halides and Other Nitrosating Agents

Besides in situ generated nitrous acid, other more reactive nitrosating agents can be employed, particularly for less reactive amides. sci-hub.se Nitrosyl halides, such as nitrosyl chloride (NOCl), and nitrosonium salts, like nitrosonium tetrafluoroborate (B81430) (NOBF₄), are powerful nitrosating agents. sci-hub.secardiff.ac.uk These reagents are typically used in organic solvents. sci-hub.se

For instance, the synthesis of N-nitrosoamides can be achieved by reacting the parent amide with NOCl in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as pyridine (B92270) to neutralize the generated hydrochloric acid. thieme-connect.de Similarly, NOBF₄ can be used in dichloromethane (B109758) with a base like triethylamine. sci-hub.se Alkyl nitrites, such as tert-butyl nitrite (TBN), have also emerged as effective nitrosating agents for amides, often under mild, solvent-free conditions. sci-hub.senih.gov

Optimization of Reaction Conditions for Yield and Purity

The synthesis of N-nitrosoamides requires careful optimization of reaction conditions to maximize yield and purity, primarily due to the thermal instability of the products. dokumen.pub Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reagents.

For nitrosations using sodium nitrite and acid, maintaining a low temperature (often 0 °C or below) is crucial to prevent the decomposition of the N-nitrosoamide. cdnsciencepub.comsci-hub.se The reaction time must be sufficient for complete conversion but short enough to avoid product degradation. sci-hub.se When using alkyl nitrites like tert-butyl nitrite, it has been shown that decreasing the reaction temperature can increase the selectivity for the N-nitrosoamide product over potential byproducts. sci-hub.se The choice of solvent can also play a significant role; for example, using neat organic acids like acetic acid can be effective for the nitrosation of less reactive amides. sci-hub.se Post-synthesis, purification is often performed at low temperatures, and in some cases, the crude product is used directly in subsequent reactions without extensive purification to avoid decomposition. cdnsciencepub.com

Non-Conventional Synthetic Approaches

In recent years, alternative synthetic strategies have been explored to overcome some of the limitations of classical nitrosation methods, such as the use of harsh reagents and the generation of significant waste. These non-conventional approaches include electrochemical and photochemical methods.

Electrochemical Nitrosation Routes for N-Nitrosoamides

Electrochemical synthesis offers a promising alternative for the N-nitrosation of amides. cardiff.ac.ukcardiff.ac.uk This method avoids the need for strong chemical oxidants or harsh acidic conditions. cardiff.ac.uk In a typical electrochemical setup, an electric current is passed through a solution containing the amide and a nitrite salt, such as sodium or potassium nitrite, which acts as the nitrosating source. cardiff.ac.uknih.gov

The proposed mechanism involves the anodic oxidation of the nitrite anion to generate a nitrite radical. cardiff.ac.uk This radical can then lead to the formation of a nitrosonium cation (NO⁺), which subsequently reacts with the amide to form the N-nitrosoamide. cardiff.ac.uk These reactions can be carried out under mild, often acid-free conditions. cardiff.ac.uk The use of flow electrochemistry is particularly advantageous as it allows for precise control of reaction parameters and can be scaled up. cardiff.ac.uknih.gov While much of the research has focused on the N-nitrosation of secondary amines, the principles are applicable to the synthesis of N-nitrosoamides. cardiff.ac.ukrsc.org

Table 2: Electrochemical Synthesis of N-Nitroso Compounds

Substrate Type Nitrosating Agent Method Key Advantage Reference(s)
Secondary Amines Sodium Nitrite Batch & Flow Electrochemistry Avoids harsh acids and toxic reagents cardiff.ac.uknih.gov
Secondary Amines Potassium Nitrite Batch Electrochemistry Good functional group tolerance cardiff.ac.uk

Photochemical Synthesis of Acetamide, N-hexyl-N-nitroso-

Photochemical methods represent another non-conventional route for the synthesis and transformation of N-nitrosoamides. The photolysis of N-nitrosamides has been studied, revealing that the primary photochemical process is the homolytic cleavage of the N-N bond, which is different from the thermal decomposition pathway. cdnsciencepub.comresearchgate.net

While direct photochemical synthesis of Acetamide, N-hexyl-N-nitroso- from N-hexylacetamide is not a commonly reported preparative method, related photochemical reactions have been observed. For instance, the photolysis of N-nitroso-N-hexylacetamide itself has been investigated. cdnsciencepub.com Irradiation of N-nitroso-N-hexylacetamide in an acidic medium leads to the photo-elimination of [NOH] and a light-catalyzed denitrosation, ultimately forming n-hexanal. cdnsciencepub.com In a different context, the photolysis of N-nitroso-N-hexylacetamide in benzene (B151609) has been shown to produce trans-dimeric N-(4-nitrosohexyl)acetamide through an intramolecular hydrogen abstraction. nih.gov Although an underexplored area, photochemical trans-nitrosation reactions, where a nitroso group is transferred from one molecule to another under irradiation, have been reported for N-nitrosamines and could potentially be adapted for N-nitrosoamide synthesis. cardiff.ac.uk

Transnitrosation Reactions in N-Nitrosoamide Formation

Transnitrosation is a chemical reaction involving the transfer of a nitroso group (NO) from one molecule (the nitrosating agent) to another. This method has become a cornerstone in the synthesis of N-nitrosoamides, including Acetamide, N-hexyl-N-nitroso-, due to the development of reagents that operate under mild conditions, offering greater control and functional group tolerance compared to traditional methods that often rely on harsh acidic conditions with sodium nitrite. chemrxiv.orgsci-hub.se The reaction is generally reversible and can be catalyzed by acid. sci-hub.se

A prominent and versatile reagent for this purpose is tert-butyl nitrite (TBN) . nih.gov It has been shown to be a highly effective multitasking reagent for the controlled synthesis of N-nitrosoamides from their corresponding N-alkyl amide precursors. nih.govorganic-chemistry.orgorganic-chemistry.org This method is advantageous due to its short reaction times, broad substrate scope, and often solvent-free conditions at room temperature, yielding environmentally benign byproducts like t-butanol and nitrogen gas. organic-chemistry.org For instance, the synthesis of N-nitrosoamides from various N-alkyl amides using TBN proceeds with high yields, demonstrating its wide applicability. nih.govorganic-chemistry.org The synthesis of Acetamide, N-hexyl-N-nitroso- can be achieved by reacting N-hexylacetamide with a suitable nitrosating agent, and TBN represents an efficient choice for this transformation. nih.govorganic-chemistry.org

Table 1: Synthesis of Various N-Nitrosoamides using tert-Butyl Nitrite (TBN) This table presents data on the yield of N-nitrosoamides synthesized from N-alkyl amides using TBN under solvent-free conditions at room temperature.

EntryN-Alkyl Amide SubstrateProductYield (%)
1N-benzylacetamideN-nitroso-N-benzylacetamide97
2N-octylacetamideN-nitroso-N-octylacetamide95
3N-cyclohexylacetamideN-nitroso-N-cyclohexylacetamide92
4N-benzylpropionamideN-nitroso-N-benzylpropionamide94
5N-benzylbenzamideN-nitroso-N-benzylbenzamide90
Data sourced from Yedage & Bhanage, J. Org. Chem., 2017. nih.gov

Another significant class of reagents is the N-nitrososulfonamides . A novel, easily synthesized crystalline N-nitrososulfonamide reagent, referred to as NO–1, has been developed for transnitrosation under mild experimental conditions. chemrxiv.org This reagent is stable to air and moisture and effectively nitrosates a variety of nucleophiles, including cyclic amides, with high functional group tolerance. chemrxiv.orgorganic-chemistry.orgacs.org A key advantage is that the sulfonamide byproduct can be easily recovered and used to regenerate the reagent, adding to the method's efficiency. chemrxiv.orgorganic-chemistry.org

The transfer of the nitroso group is not limited to amide substrates. Studies have shown that N-nitrosoamides themselves can act as transnitrosating agents. For example, N-benzyl-N-nitrosoamides can transfer their nitroso group to alcohols, a reaction subject to electronic and steric effects. nih.gov Furthermore, the presence of a sulfur atom within the molecule, such as in N-nitrosothioproline, can play an important intramolecular role in facilitating transnitrosation to form S-nitrosothiols. nih.gov

Challenges and Innovations in N-Nitrosoamide Synthetic Chemistry

The synthesis of N-nitrosoamides like Acetamide, N-hexyl-N-nitroso- is accompanied by several challenges, which has spurred considerable innovation in the field.

Key Challenges:

Chemical Stability: N-nitrosoamides are often thermally unstable compounds. wikipedia.orgcdnsciencepub.com This inherent lability complicates their isolation and purification, and they can decompose to form other products. nih.gov

Precursor Reactivity: Secondary amides are generally less reactive towards nitrosation compared to secondary amines. sci-hub.se Consequently, they often require more powerful nitrosating agents than nitrous acid generated in situ, which can lead to a lack of selectivity and the formation of side products. sci-hub.seresearchgate.net

Harsh Reaction Conditions: Traditional methods for nitrosating amides, such as using nitrogen oxides or nitrosyl chloride (NOCl), can involve harsh conditions that are incompatible with sensitive functional groups. thieme-connect.com

Process Control: The formation of N-nitroso impurities in manufacturing processes is a significant concern, highlighting the challenge of controlling reaction conditions such as temperature and pH to prevent their unintended synthesis. dcatvci.org In some cases, attempts to synthesize specific N-nitroso compounds fail entirely, underscoring the difficulties in predicting reaction outcomes. usp.org

Innovations in Synthetic Chemistry:

In response to these challenges, chemists have developed novel reagents and methodologies to improve the synthesis of N-nitrosoamides.

Development of Mild and Selective Reagents: A major innovation is the creation of stable and highly selective nitrosating agents that operate under mild conditions.

tert-Butyl Nitrite (TBN): As discussed previously, TBN allows for the efficient, metal-free, and often solvent-free synthesis of N-nitrosoamides at room temperature, representing a significant advancement in terms of sustainability and ease of use. nih.govorganic-chemistry.org

Solid-Supported Reagents: To simplify workup and improve reagent stability and recyclability, solid-supported agents have been developed. One such example is dinitrogen tetroxide supported on cross-linked polyvinylpyrrolidone (B124986) (PVP-N₂O₄). thieme-connect.com This solid reagent demonstrates excellent selectivity for the N-nitrosation of secondary amides under mild, heterogeneous conditions, and the polymer support can be filtered off and reused. thieme-connect.com

Stable N-Nitrososulfonamides: The development of bench-stable, crystalline N-nitrososulfonamide reagents that exhibit high functional group tolerance and are effective for transnitrosation in multiple solvents marks a significant step forward. chemrxiv.orgacs.org

Catalytic Methods: The use of catalysts offers another avenue for innovation. For instance, silver-catalyzed nitrosation of aromatic amides using nitrosonium tetrafluoroborate (NOBF₄) has been reported as an efficient method. researchgate.net

Mechanochemistry: As a green chemistry approach, mechanochemical synthesis, which involves reactions in the solid state induced by grinding, has been demonstrated for producing nitroso derivatives. researchgate.net This solvent-free method offers a potentially safer and more environmentally benign route to N-nitrosoamides. researchgate.net

Table 2: Comparison of Traditional and Innovative Nitrosating Agents for Amides

FeatureTraditional Agents (e.g., N₂O₄, NOCl)Innovative Agents (e.g., TBN, PVP-N₂O₄)
Conditions Often harsh, requiring low temperatures or strong acidsMild, often room temperature, neutral, or solvent-free nih.govthieme-connect.com
Selectivity Can be low, leading to side products researchgate.netHigh chemoselectivity for secondary amides thieme-connect.com
Handling Often involve corrosive or unstable gases/liquids thieme-connect.comStable liquids or easy-to-handle solids chemrxiv.orgthieme-connect.com
Workup Can be complexOften simple filtration or evaporation organic-chemistry.orgthieme-connect.com
Recyclability Generally not recyclablePossible with solid-supported or certain reagents chemrxiv.orgthieme-connect.com

These innovations are continuously shaping the landscape of N-nitrosoamide synthesis, enabling more controlled, efficient, and safer access to compounds like Acetamide, N-hexyl-N-nitroso-.

Chemical Reactivity and Transformation Pathways of Acetamide, N Hexyl N Nitroso

Mechanisms of Spontaneous and Catalyzed Decomposition

The decomposition of N-nitrosoamides like Acetamide (B32628), N-hexyl-N-nitroso- can be initiated by heat, acid, or light, each leading to distinct reaction mechanisms and products.

Thermal Decomposition Kinetics and Pathways

N-nitrosoamides are generally known to be thermally labile, with their stability being highly dependent on the structure of both the amine and acyl components. cdnsciencepub.com The thermal decomposition of N-alkyl-N-nitrosoamides in various solvents is understood to proceed initially through a rearrangement to form alkyl diazo esters, which involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com These diazo esters are intermediates that subsequently break down, often through an ionic pathway, to yield products such as carbinol esters and olefins. cdnsciencepub.com

The thermal stability of N-nitrosoamides is also influenced by steric and electronic factors. For instance, increased steric crowding around the N-nitroso group can affect the decomposition pathway. nih.gov Studies on related N-nitrosoamides have shown that the rate of thermal decomposition is sensitive to electronic effects; electron-releasing groups tend to decrease stability, while electron-withdrawing groups increase it. acs.org

Acid-Catalyzed Decomposition Mechanisms

In acidic environments, the decomposition of N-nitrosoamides can proceed through different pathways compared to thermal decomposition. rsc.org Acid catalysis typically involves the protonation of the N-nitrosoamide. nih.govrsc.org This protonation can occur at either the acyl oxygen or the amidic nitrogen, with protonation at the acyl oxygen being a key step in the denitrosation pathway under near-neutral, nonaqueous conditions. nih.gov The protonated substrate then becomes susceptible to nucleophilic attack. rsc.org

The decomposition in acidic media can lead to two competing pathways: denitrosation, which regenerates the parent amide, and hydrolysis of the amide functionality. rsc.org The presence of nucleophilic anions can catalyze the denitrosation pathway. rsc.org For N-nitrosoamides in general, acid-catalyzed decomposition is a known phenomenon, and the specific products and kinetics depend on the substrate and the reaction conditions. cdnsciencepub.com

Photolytic Degradation Pathways and Intermediates

The photolysis of N-nitrosoamides, including Acetamide, N-hexyl-N-nitroso-, introduces another set of transformation pathways that differ significantly from thermal decomposition. cdnsciencepub.com Under photolytic conditions, the primary step is the homolytic cleavage of the nitrogen-nitrogen (N-N) bond, which generates amidyl radicals and nitric oxide. cdnsciencepub.com This is in stark contrast to thermal decomposition, which primarily involves the scission of the nitrogen-carbonyl bond. cdnsciencepub.com

In acidic media, the photolysis of N-nitrosamides can lead to the elimination of [NOH] and a light-catalyzed denitrosation, forming alkylidenimides which can then hydrolyze to aldehydes. sfu.ca In neutral media, the amidyl radical formed can undergo intramolecular hydrogen abstraction, typically from the δ-carbon of the alkyl chain. cdnsciencepub.comsfu.ca This leads to the formation of a carbon-centered radical that can then combine with the nitric oxide radical to form a C-nitroso compound. sfu.ca This intermediate can then either tautomerize to an oxime or dimerize. cdnsciencepub.comsfu.ca For instance, the photolysis of N-nitroso-N-hexylacetamide in benzene (B151609) has been shown to yield the trans-dimer of N-(4-nitrosohexyl)acetamide. cdnsciencepub.com The photolysis in cyclohexane (B81311) has been observed to produce small amounts of dimeric nitrosocyclohexane. nih.gov

Influence of Structural and Environmental Factors on Reactivity

The reactivity of Acetamide, N-hexyl-N-nitroso- is not static but is modulated by both internal structural features and external environmental factors.

Electronic and Steric Effects on N-Nitrosoamide Stability

Both electronic and steric effects play a crucial role in determining the stability and decomposition pathways of N-nitrosoamides. nih.gov

Electronic Effects:

Substituent Effects: Studies on analogous N-nitrosoamides have demonstrated that the electronic nature of substituents on the molecule significantly impacts thermal stability. Electron-releasing groups have been found to decrease the stability of N-nitrosoamides, accelerating their decomposition. acs.org Conversely, electron-withdrawing groups tend to increase thermal stability. nih.govacs.org This is because electron-withdrawing acyl groups favor the denitrosative pathway. nih.gov

Nitrosation Rates: The rate of N-nitrosation itself is also subject to electronic effects. Electron-releasing groups on the parent amide increase the rate of nitrosation, while electron-withdrawing groups slow it down. researchgate.net

Steric Effects:

Diminished steric crowding around the N-nitroso moiety can favor the denitrosative pathway, leading to an increased yield of the corresponding amide. nih.gov

Solvent Polarity Effects on Decomposition Rates

The polarity of the solvent in which the decomposition of an N-nitrosoamide occurs has a marked effect on the reaction rate. acs.org An increase in solvent polarity has been observed to decrease the thermal stability of N-nitrosoamides, leading to a faster rate of decomposition. acs.org This suggests that the transition state of the rate-determining step in the thermal decomposition is more polar than the ground state of the N-nitrosoamide molecule. nih.gov The interaction of the solvent with the N-nitrosoamide, particularly through hydrogen bonding with the nitroso oxygen, can influence the electronic distribution and reactivity of the molecule. nih.gov

Generation of Reactive Electrophilic Species

The chemical behavior of N-nitroso compounds, including Acetamide, N-hexyl-N-nitroso-, is characterized by their capacity to generate highly reactive electrophilic species. This reactivity is central to their role in various chemical transformations. The formation of these intermediates is a consequence of the inherent instability of the N-nitroso group, which can undergo decomposition through several pathways, particularly under specific conditions such as the presence of acid or heat.

Formation of Diazonium Ions and Alkylating Agents

The decomposition of N-nitrosoamides like Acetamide, N-hexyl-N-nitroso- can lead to the formation of diazonium ions, which are potent alkylating agents. nih.govnih.gov This process is often initiated by chemical or enzymatic means and is a critical step in the biological activity of many N-nitroso compounds. nih.gov The resulting alkylating species are capable of reacting with various cellular macromolecules, with their interaction with DNA being a significant area of research. nih.gov

The general pathway involves the conversion of the N-nitroso compound into an unstable primary nitrosamine (B1359907), which then decomposes to form a diazonium ion. acs.org This diazonium ion is a powerful electrophile that can readily alkylate nucleophilic sites. acs.orgresearchgate.net The formation of these reactive intermediates is influenced by the molecular structure of the parent N-nitroso compound and the reaction conditions. cdnsciencepub.comusp.org

Research on related N-nitroso compounds has demonstrated that they can react under various conditions to produce electrophilic diazonium ions capable of alkylating cellular nucleophiles. researchgate.net For instance, the decomposition of N-nitroso-2-benzylimidazoline in acidic buffer is proposed to proceed through a tetrahedral intermediate that rapidly breaks down to a diazonium ion. researchgate.net This highlights a common mechanistic theme in the generation of reactive species from N-nitroso compounds.

The table below summarizes key aspects of the formation of diazonium ions and alkylating agents from N-nitrosoamides.

PrecursorReactive IntermediateKey TransformationInfluencing Factors
N-Alkyl-N-nitrosoamideAlkyl diazonium ionDecomposition of the N-nitroso groupAcidity, enzymatic action
N-Nitroso-N-hexylacetamideHexyl diazonium ionCleavage of the N-N bondTemperature, solvent

Diazo Ester Intermediates and Rearrangements

A significant thermal decomposition pathway for N-nitrosoamides involves an intramolecular rearrangement to form diazo ester intermediates. cdnsciencepub.comresearchgate.net This transformation, often referred to as a 1,3-acyl shift, involves the migration of the acyl group from the nitrogen to the oxygen atom of the nitroso group. mdpi.com This rearrangement is a key step that precedes the elimination of nitrogen gas and the formation of subsequent products. researchgate.net

Studies have shown that the thermal stability of N-nitrosamides is highly dependent on the structure of the parent amine and the acyl group. cdnsciencepub.com The rearrangement to a diazo ester is considered the initial, rate-determining step in the thermolysis of these compounds in various solvents. cdnsciencepub.comresearchgate.net The resulting diazo esters are themselves unstable and undergo further reactions. nih.gov When the R group is an alkyl, such as the hexyl group in Acetamide, N-hexyl-N-nitroso-, the subsequent reactions of the diazo ester typically proceed through an ionic pathway, yielding products like carbinol esters and olefins. cdnsciencepub.com

The formation of diazo compounds from N-nitroso amides can also be achieved through alkali cleavage. mdpi.com This approach, along with thermal rearrangement, represents a synthetic route to obtaining diazo compounds, which are valuable intermediates in organic synthesis. mdpi.com

The following table outlines the process of diazo ester formation and subsequent rearrangements.

Starting MaterialKey IntermediateRearrangement TypeSubsequent Products
N-Alkyl-N-nitrosoamideDiazo ester1,3 N→O acyl shiftCarbinol esters, Olefins
Acetamide, N-hexyl-N-nitroso-Hexyl diazoacetateThermal rearrangementHexyl acetate (B1210297), Hexenes

Isocyanate Generation and Carbamoylation Potential

In addition to forming diazonium ions and diazo esters, N-nitroso compounds can also be precursors to isocyanates. The generation of an isocyanate from an N-nitrosoamide represents an alternative decomposition pathway. For instance, the photolysis of N-n-butyl-N-nitrosoformamide was considered to potentially yield n-butyl isocyanate through an alternative elimination involving the formamide (B127407) hydrogen, although in that specific study, the corresponding amine was not detected. cdnsciencepub.com

Isocyanates are reactive species characterized by the R−N=C=O functional group. wikipedia.org They are known to react with nucleophiles. For example, they react with amines to form ureas. wikipedia.org The potential for N-nitroso compounds to generate isocyanates imparts them with carbamoylating activity. nih.gov Carbamoylation is the transfer of a carbamoyl (B1232498) group (R₂NC(O)-) to a molecule. The carbamoylating activity of nitrosoureas, a related class of N-nitroso compounds, has been shown to be dependent on the reactivity of the isocyanate intermediate they form. nih.gov

The generation of isocyanates can occur through various rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, which all involve nitrene intermediates. wikipedia.orgacs.org While not the primary pathway for simple N-alkyl-N-nitrosoacetamides under thermal conditions, the potential for isocyanate formation highlights the diverse reactivity of the N-nitroso functional group.

The table below details the generation of isocyanates and their carbamoylation potential.

Precursor ClassReactive IntermediateChemical PotentialResulting Reaction
N-Nitrosoamides/NitrosoureasIsocyanateCarbamoylating agentCarbamoylation of nucleophiles (e.g., amines to form ureas)
N-n-Butyl-N-nitrosoformamiden-Butyl isocyanate (potential)Electrophilic additionReaction with nucleophiles

Molecular Mechanisms of Interaction of N Nitroso N Hexylacetamide

Biotransformation Pathways in Model Systems

Non-Enzymatic Metabolic Activation Routes

Further research would be required to elucidate the specific biological activities of Acetamide (B32628), N-hexyl-N-nitroso-.

Interactions with Proteins and Other Biomolecules

The reactive intermediates generated from the biotransformation of N-Nitroso-N-hexylacetamide are capable of covalently modifying various biological macromolecules, including proteins. These interactions can alter protein structure and function.

Protein Alkylation Mechanisms

The primary mechanism of protein interaction is anticipated to be alkylation by the hexyldiazonium ion formed during metabolic activation. nih.gov This electrophilic intermediate can react with nucleophilic sites on amino acid residues within proteins. nih.gov The primary targets for alkylation are the nucleophilic side chains of specific amino acids.

Key amino acid residues susceptible to alkylation include:

Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic and a prime target for alkylating agents. creative-proteomics.com

Lysine (B10760008): The ε-amino group (-NH2) of the lysine side chain is also a potential site for alkylation.

Histidine: The imidazole (B134444) ring of histidine contains nucleophilic nitrogen atoms that can be alkylated.

Methionine: The sulfur atom in the side chain of methionine can also be a target for alkylation.

The covalent attachment of a hexyl group to these amino acid residues can lead to conformational changes in the protein, potentially disrupting its normal function, including enzymatic activity and protein-protein interactions. creative-proteomics.com

Reactive Intermediate Mechanism Target Amino Acid Residues Potential Consequence
Hexyldiazonium ionNucleophilic attack by amino acid side chainsCysteine, Lysine, Histidine, MethionineAltered protein structure and function

Carbamoylation of Proteins

Carbamoylation is a post-translational modification where a carbamoyl (B1232498) group is transferred to a protein, typically targeting the N-terminal α-amino group or the ε-amino group of lysine residues. This process is well-documented for N-nitrosoureas, which decompose to form isocyanates, the actual carbamoylating agents. nih.gov

For N-Nitroso-N-hexylacetamide, the potential for carbamoylation is less direct and likely not a primary mechanism of interaction. Unlike N-nitrosoureas, the decomposition of N-Nitroso-N-hexylacetamide is not expected to directly yield an isocyanate. However, it is theoretically possible that further metabolism of the acetamide moiety could lead to intermediates with carbamoylating potential, although this is speculative in the absence of direct evidence.

The primary reactive pathway for N-Nitroso-N-hexylacetamide is considered to be alkylation via the hexyldiazonium ion. While carbamoylation is a known interaction for some N-nitroso compounds (specifically N-nitrosoureas), it is not the anticipated major route of protein modification for N-nitroso-N-alkylacetamides based on their expected metabolic activation pathways. nih.gov

Compound Class Carbamoylating Intermediate Relevance to N-Nitroso-N-hexylacetamide
N-NitrosoureasIsocyanateHigh (established mechanism)
N-Nitroso-N-hexylacetamideNot directly formedLow (alkylation is the primary expected mechanism)

Analytical Methodologies for Acetamide, N Hexyl N Nitroso Research

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of N-nitrosoamides, providing fundamental insights into molecular structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Acetamide (B32628), N-hexyl-N-nitroso-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural elucidation.

In a typical ¹H NMR spectrum of Acetamide, N-hexyl-N-nitroso-, distinct signals corresponding to the protons of the hexyl chain and the acetyl group would be expected. The chemical shifts (δ) are influenced by the electronegativity of the adjacent N-nitroso and carbonyl groups. For instance, the methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom would appear downfield compared to the other methylene groups in the hexyl chain.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the acetamide group, which is typically found in the range of 160-180 ppm, and for the carbons of the hexyl chain. rsc.orgrsc.org The specific chemical shifts provide a unique fingerprint for the molecule.

AssignmentExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
CH₃ (Acetyl)~2.1-2.5~20-30
N-CH₂ (Hexyl)~3.5-4.0~45-55
(CH₂)₄ (Hexyl Chain)~1.2-1.7~22-32
CH₃ (Hexyl)~0.8-1.0~14
C=O (Carbonyl)-~170-175

Beyond structural confirmation, NMR is a powerful technique for mechanistic studies. By monitoring the changes in the NMR spectrum over time, researchers can identify the formation of intermediates and degradation products, providing critical insights into reaction pathways.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Acetamide, N-hexyl-N-nitroso-. The N-nitrosoamide functionality gives rise to characteristic absorption bands. The N=O stretching vibration is typically observed in the 1408–1486 cm⁻¹ range. pw.edu.pl Additionally, a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group is expected around 1650-1750 cm⁻¹. The N-N stretch is typically found between 1052 and 1106 cm⁻¹. pw.edu.ploregonstate.edu

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
C-H (Alkyl) Stretch2850-3000Medium to Strong
C=O (Amide) Stretch1650-1750Strong
N=O (Nitroso) Stretch1408-1486Strong
N-N Stretch1052-1106Strong

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for quantitative analysis and for monitoring the kinetics of reactions involving N-nitroso compounds. sfu.ca N-nitrosoamides exhibit characteristic electronic transitions. A high-intensity π→π* transition is typically observed in the short-wavelength UV region (around 230-250 nm), while a lower intensity n→π* transition occurs at longer wavelengths (around 350-370 nm). pw.edu.plnih.gov The degradation of Acetamide, N-hexyl-N-nitroso- can be monitored by observing the decrease in absorbance at one of these characteristic wavelengths over time, allowing for the determination of reaction rate constants. upenn.edu

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of Acetamide, N-hexyl-N-nitroso- and to elucidate its fragmentation patterns. In electron ionization (EI-MS), N-nitroso compounds typically exhibit a detectable molecular ion (M⁺) peak, confirming the compound's molecular formula. osti.gov

The fragmentation of N-nitroso compounds is often characterized by the loss of the nitroso group (•NO), resulting in a prominent [M-30]⁺ ion. osti.gov Another common fragment is the NO⁺ ion, which appears at m/z 30. Analysis of these fragmentation patterns can provide definitive structural confirmation. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, allowing for the calculation of the elemental composition.

MS is also invaluable for identifying products formed during degradation studies. japsonline.comresearchgate.net By coupling a chromatographic separation technique like GC or HPLC with a mass spectrometer (GC-MS or LC-MS), individual degradation products can be separated and their structures identified based on their mass spectra, providing a comprehensive picture of the degradation pathway. osti.govjapsonline.com

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating Acetamide, N-hexyl-N-nitroso- from complex mixtures and for its precise quantification, often at trace levels.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For N-nitrosoamides like Acetamide, N-hexyl-N-nitroso-, GC can provide excellent separation and sensitivity. The choice of column is critical, with various stationary phases available to optimize the separation of different N-nitroso compounds. researchgate.net

A highly specific and sensitive detector for N-nitroso compounds is the Thermal Energy Analyzer (TEA). nih.govfilab.frmanufacturingchemist.com GC-TEA is considered a reference method for nitrosamine (B1359907) analysis. researchgate.net The TEA detector works by pyrolyzing the N-nitroso compounds to release a nitrosyl radical (•NO), which then reacts with ozone to produce electronically excited nitrogen dioxide (NO₂). The subsequent decay of NO₂ to its ground state emits light, which is detected by a photomultiplier tube. This process is highly specific to compounds that can generate •NO upon pyrolysis. manufacturingchemist.comchromatographytoday.com

GC can also be coupled with mass spectrometry (GC-MS), which provides both separation and structural identification capabilities, making it a versatile tool for both quantitative and qualitative analysis. gcms.czrestek.com

High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile or thermally labile N-nitroso compounds. acs.orgnih.gov It is also highly suitable for analyzing the degradation products of Acetamide, N-hexyl-N-nitroso-, which may be more polar and less volatile than the parent compound.

Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govsigmaaldrich.com Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.

Several detection methods can be coupled with HPLC for the analysis of N-nitroso compounds:

UV Detection: As N-nitrosoamides absorb UV light, a UV detector set at a characteristic wavelength (e.g., 230 nm) can be used for quantification. nih.govsigmaaldrich.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, allowing for trace-level quantification and positive identification of analytes. lcms.czrsc.orgsciex.com This is particularly useful in complex matrices where interferences may be present.

Thermal Energy Analyzer (TEA): While the aqueous mobile phases used in HPLC are not directly compatible with the TEA detector, a post-column reaction interface can be used. nih.gov This allows for the selective detection of N-nitroso compounds eluting from the HPLC column.

Typical HPLC Parameters for N-Nitroso Compound Analysis
ParameterCondition
ColumnReversed-phase C18 or Porous Graphitic Carbon
Mobile PhaseGradient of Water and Acetonitrile/Methanol, often with an additive like formic acid
Flow Rate0.2 - 1.0 mL/min
DetectionUV (e.g., 230 nm), MS/MS, or TEA (with post-column interface)
Injection Volume5 - 100 µL

The versatility of HPLC makes it an essential tool for comprehensive studies on Acetamide, N-hexyl-N-nitroso-, from routine quantification to detailed analysis of its degradation pathways and the identification of resulting products. nih.govlcms.cz

Advanced Techniques for Mechanistic Elucidation

The elucidation of reaction mechanisms for N-nitroso compounds, such as Acetamide, N-hexyl-N-nitroso-, is critical for understanding their formation, decomposition pathways, and potential biological activity. Researchers employ a variety of advanced analytical techniques to probe the intricate steps of these chemical transformations. These methods provide insights into reaction kinetics, identify transient intermediates, and characterize final products, which are essential for building a comprehensive mechanistic picture.

The decomposition of N-alkyl-N-nitrosoacetamides in acidic environments is known to proceed through competing pathways, primarily deamination and denitrosation. rsc.org Advanced analytical methodologies are crucial for distinguishing between these pathways and understanding the factors that influence them.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental in these studies. NMR can be used to monitor the disappearance of the starting material and the appearance of products over time, providing kinetic data. High-resolution mass spectrometry (HRMS) is invaluable for the precise identification of reaction products and intermediates. nih.gov For instance, in the study of related N-nitrosamides, MS is used to confirm the molecular weights of various decomposition products. nist.gov

Chromatography-Mass Spectrometry (GC-MS and LC-MS): The coupling of chromatographic separation with mass spectrometric detection is a powerful tool for analyzing complex reaction mixtures. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allow for the separation and identification of volatile and non-volatile compounds, respectively. nih.govacs.org These techniques are essential for quantifying the yields of different products formed under various reaction conditions, which helps in elucidating the reaction mechanism. polyu.edu.hk For example, LC-MS methods have been extensively developed for the quantification of various N-nitrosamine impurities in numerous substances. nih.gov

Computational Modeling: Theoretical chemistry plays a significant role in complementing experimental findings. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict reaction kinetics. nih.gov These computational studies provide a molecular-level understanding of the reaction mechanism that can be difficult to obtain through experimental means alone. For example, computational studies have been used to examine the decomposition mechanisms of N-substituted diacetamides, focusing on aspects like the substituent effect on nitrogen lone-pair electron delocalization. nih.gov

Kinetic Studies: The study of reaction rates under different conditions (e.g., pH, temperature, solvent) provides crucial information about the reaction mechanism. For N-alkyl-N-nitrosoacetamides, studies have shown that the balance between deamination and denitrosation is highly dependent on the acidity of the medium. rsc.org Solvent isotope effects, where reaction rates in H₂O are compared to those in D₂O, can also provide insight into the role of proton transfer in the rate-determining step of the reaction. rsc.org For the decomposition of N-n-butyl-N-nitrosoacetamide, a related compound, it was found that deamination involves a rate-limiting attack by water on an O-conjugate acid, while for denitrosation, proton transfer to the amide nitrogen is rate-limiting. rsc.org

The following table summarizes the expected outcomes from applying these advanced techniques to the study of Acetamide, N-hexyl-N-nitroso- decomposition, based on findings for analogous compounds.

Technique Parameter Measured Expected Findings for Acetamide, N-hexyl-N-nitroso- Decomposition
LC-MS Product Identification and QuantificationSeparation and identification of hexyl acetate (B1210297) and N-hexylacetamide, allowing for the quantification of the deamination and denitrosation pathways, respectively.
NMR Spectroscopy Reaction KineticsTime-course monitoring of the disappearance of Acetamide, N-hexyl-N-nitroso- and the formation of products to determine reaction rate constants.
Computational Modeling (DFT) Transition State EnergiesCalculation of activation barriers for the competing deamination and denitrosation pathways to predict the favored mechanism under different conditions.
Kinetic Isotope Effect Studies Role of Proton TransferComparison of reaction rates in different isotopically labeled solvents to determine if proton transfer is involved in the rate-determining step of the decomposition.

These advanced methodologies, when used in combination, provide a powerful toolkit for the detailed elucidation of the reaction mechanisms of Acetamide, N-hexyl-N-nitroso-.

Theoretical and Computational Chemistry Studies of Acetamide, N Hexyl N Nitroso

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to predicting the electronic properties and inherent reactivity of molecules. These methods can determine the distribution of electrons, the energies of molecular orbitals, and the likely sites for chemical attack.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. DFT is particularly effective for investigating the properties of N-nitrosoamides.

DFT calculations on N-alkyl-N-nitrosoamides focus on several key areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For N-hexyl-N-nitrosoacetamide, this would reveal the precise geometry of the N-nitrosoamide group and the conformation of the hexyl chain.

Electronic Properties: Calculating the distribution of charge across the molecule and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Vibrational Frequencies: Predicting the infrared spectrum of the molecule, which can be used to characterize its structure and confirm the nature of stationary points on the potential energy surface (i.e., minima or transition states).

A comprehensive DFT investigation on the thermal decomposition of N-nitrosoamides has elucidated the significant influence of substituents and solvent on reaction mechanisms. Studies on model compounds, such as N-nitroso-N-methylacetamide (an aliphatic analog), provide critical data on the energetics of various reaction pathways.

Transition State Analysis for Reaction Pathways

A key application of quantum chemical calculations is the mapping of reaction pathways and the characterization of transition states—the highest energy point along a reaction coordinate. Identifying the structure and energy of a transition state allows for the calculation of the activation energy barrier, which determines the rate of a reaction.

For N-alkyl-N-nitrosoamides, a primary reaction of interest is thermal decomposition. Computational studies have explored several possible mechanisms. A significant DFT study investigated two main pathways for the decomposition of aliphatic N-nitrosoamides: a concerted mechanism and a stepwise mechanism involving ionic intermediates diva-portal.org.

Concerted Pathway: This pathway involves a rearrangement where bonds are broken and formed simultaneously through a single transition state. The calculations show this involves the migration of the alkyl group from the nitrogen to the oxygen of the acetamide (B32628) group, leading to the formation of an ester and dinitrogen gas.

Stepwise Ionic Pathway: This mechanism begins with the cleavage of the N-N bond to form a diazonium ion and an acetamide enolate. This pathway is highly dependent on the polarity of the solvent, as polar solvents can stabilize the charged intermediates.

The activation energies calculated using DFT distinguish which pathway is more favorable under different conditions. For example, in non-polar solvents, the concerted pathway is generally preferred, while in polar solvents, the ionic pathway can become competitive diva-portal.org.

Molecular Modeling of N-Nitrosoamide Conformations and Interactions

The N-nitrosoamide functional group has specific conformational characteristics due to the partial double bond character of the N-N bond. This leads to hindered rotation around this bond, resulting in the possibility of stable E/Z isomers, similar to those seen in N-nitrosamines. The energy barrier for this rotation is a key parameter that can be calculated using computational methods.

Molecular modeling of Acetamide, N-hexyl-N-nitroso- would involve:

Conformational Search: Identifying the various stable conformations (rotamers) of the hexyl chain and the orientation of the nitroso group relative to the acetyl group.

Rotational Barrier Calculation: Determining the energy required to rotate the nitroso group around the N-N bond. This barrier is influenced by the electronic interaction between the nitrogen lone pair and the pi-system of the N=O group.

Intermolecular Interactions: Modeling how the molecule might interact with itself or with solvent molecules. This is particularly important for understanding its behavior in solution and predicting physical properties. The polar N-nitrosoamide group can participate in dipole-dipole interactions, while the hexyl chain contributes to van der Waals forces.

Prediction of Reactivity Parameters and Reaction Energetics

Computational chemistry allows for the quantitative prediction of parameters that describe a molecule's reactivity. These are often derived from the outputs of DFT calculations.

Key Reactivity Descriptors:

HOMO-LUMO Gap (ΔE): As mentioned, this is a primary indicator of reactivity. A smaller gap implies that less energy is required to excite an electron, making the molecule more reactive.

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Global Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to change its electron distribution. Soft molecules (low hardness) are generally more reactive.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These parameters are calculated from the energies of the HOMO and LUMO orbitals.

For the thermal decomposition of an aliphatic N-nitrosoamide like N-nitroso-N-methylacetamide, DFT calculations provide specific energy values for the different proposed mechanisms.

Calculated Gibbs Free Energy of Activation (ΔG‡) for the Thermal Decomposition of N-nitroso-N-methylacetamide
Reaction PathwaySolventCalculated ΔG‡ (kcal/mol)
Concerted RearrangementMesitylene (Non-polar)27.5
Stepwise Ionic PathwayMesitylene (Non-polar)41.2
Concerted RearrangementMethanol (Polar)28.1
Stepwise Ionic PathwayMethanol (Polar)29.9

Data derived from computational studies on analogous N-alkyl-N-nitrosoamides. The values for N-hexyl-N-nitrosoacetamide are expected to be similar.

These calculations demonstrate that while the concerted pathway's energy barrier is largely unaffected by solvent polarity, the ionic pathway is significantly stabilized in a polar solvent like methanol, making it a much more competitive mechanism diva-portal.org. This predictive power is a hallmark of modern computational chemistry.

Environmental Dynamics and Transformation of N Nitrosoamides

Abiotic Degradation in Environmental Matrices

Photolysis, or the degradation of a compound by light, is a significant abiotic degradation route for many organic chemicals in the environment. For N-nitrosoamides, photolytic degradation can occur in both aqueous and atmospheric settings.

In acidic media, the photolysis of N-nitrosamides, including N-n-hexyl-N-nitrosoacetamide, has been shown to proceed via the fission of the nitrogen-nitrogen bond. cdnsciencepub.com This is in contrast to their thermal decomposition, which involves the cleavage of the nitrogen-carbonyl bond. The photolytic process leads to the formation of the parent amide and secondary reaction products derived from an alkylidenimide intermediate. cdnsciencepub.com For N-n-hexyl-N-nitrosoacetamide, photolysis in an acidic solution for 6 hours resulted in a brown residue and a liquid, with the major products being the parent amide and aldehydes. cdnsciencepub.com

Information on the gas-phase photolysis of Acetamide (B32628), N-hexyl-N-nitroso- is scarce. However, the photolysis of other nitro-aromatic compounds in the atmosphere has been studied, with photolytic lifetimes estimated to be on the order of hours. copernicus.org The atmospheric fate of N-nitrosoamides would be influenced by factors such as vapor pressure, atmospheric concentrations of radicals (e.g., OH), and solar irradiance.

Table 1: Photolysis Data for Selected N-Nitrosamines in Aqueous Solution

CompoundWavelength (nm)Quantum Yield (Φ)Reference
N-nitrosodimethylamine (NDMA)2270.41 doi.org
N-nitrosomethylethylamine (NMEA)2270.61 doi.org
N-nitrosodiethylamine (NDEA)2300.43 doi.org
N-nitrosodipropylamine (NDPA)2320.46 doi.org
N-nitrosodibutylamine (NDBA)2340.52 doi.org
N-nitrosopyrrolidine (NPYR)2300.55 doi.org
N-nitrosopiperidine (NPIP)2340.51 doi.org

This table presents data for other N-nitrosamines to provide a comparative context due to the lack of specific quantum yield data for Acetamide, N-hexyl-N-nitroso-.

Hydrolysis is another key abiotic degradation process that involves the reaction of a compound with water. The stability of N-nitrosoamides in aqueous environments is a critical factor in determining their persistence.

N-nitrosamides are generally considered to be unstable compounds. wikipedia.orgusp.org Their decomposition in aqueous media can lead to the formation of reactive electrophilic species. wikipedia.org The rate of hydrolysis is often dependent on pH and temperature. ekb.egresearchgate.net For some organic compounds, hydrolysis is significantly faster under acidic or alkaline conditions compared to neutral pH. ekb.eg

Specific data on the hydrolysis half-life of Acetamide, N-hexyl-N-nitroso- under different pH conditions is not available in the reviewed literature. However, the general understanding is that the N-nitrosoamide functional group is susceptible to hydrolytic cleavage. The decomposition of N-nitroso ureas, a related class of compounds, in aqueous medium is known to produce diazonium or carbenium ions, which are highly reactive. wikipedia.org A similar reactivity could be anticipated for N-nitrosoamides, leading to the formation of N-hexylamine and acetic acid as potential hydrolysis products.

Biotic Transformation in Environmental Systems

Biotic transformation, mediated by microorganisms, is a crucial pathway for the degradation of many organic pollutants in the environment. The susceptibility of N-nitrosoamides to microbial degradation will significantly influence their fate in soil, water, and wastewater treatment systems.

There is a lack of specific studies on the microbial degradation of Acetamide, N-hexyl-N-nitroso-. However, research on other N-nitrosamines indicates that biodegradation can occur. Intestinal bacteria have been shown to degrade diphenylnitrosamine and dimethylnitrosamine, converting them to the parent amine and nitrite (B80452) ion. nih.govnih.gov This suggests that microbial populations in various environments may possess the enzymatic machinery to transform N-nitroso compounds.

The degradation of pollutants by microorganisms can be influenced by several factors, including the availability of other carbon and nitrogen sources, temperature, and pH. emanresearch.org Biodegradation can proceed through various metabolic pathways, and the specific enzymes involved can vary between different microbial species. nih.gov

Wastewater treatment plants (WWTPs) are important hubs for the transformation and removal of chemical contaminants. The fate of N-nitroso compounds in WWTPs has been a subject of study, primarily focusing on more common N-nitrosamines like N-nitrosodimethylamine (NDMA).

Studies on various WWTPs have shown that the removal efficiencies of N-nitrosamines can be variable. For instance, aqueous removal efficiencies in activated sludge treatment were generally above 60% for several nitrosamines, though this could be lower at very low influent concentrations. nih.govsci-hub.se Removal mechanisms in WWTPs can include biodegradation, sorption to sludge, and to a lesser extent, volatilization. sci-hub.se Given that many N-nitrosamines have low octanol-water partition coefficients (log Kow), sorption to sludge is generally considered a minor removal pathway. sci-hub.se

There is no specific information available on the fate and removal of Acetamide, N-hexyl-N-nitroso- in wastewater treatment processes. However, based on the general behavior of other N-nitroso compounds, it can be inferred that a combination of biological degradation and physical removal processes would determine its fate in a WWTP.

Table 2: Removal Efficiencies of Selected N-Nitrosamines in Activated Sludge Treatment

CompoundAqueous Removal Efficiency (%)Reference
N-nitrosodimethylamine (NDMA)>60% (variable) nih.govsci-hub.se
N-nitrosomorpholine (NMOR)>40% nih.govsci-hub.se

This table provides context on the removal of other N-nitrosamines in wastewater treatment due to the absence of specific data for Acetamide, N-hexyl-N-nitroso-.

Environmental Persistence and Mobility Considerations

The mobility of a compound in the environment, particularly in soil and aquatic systems, is largely governed by its sorption characteristics. There is no specific data on the sorption of Acetamide, N-hexyl-N-nitroso- to soil or sediment. However, the mobility of organic compounds in soil is influenced by factors such as their water solubility, octanol-water partition coefficient (Kow), and the organic carbon content of the soil. mdpi.com Compounds with low Kow values tend to be more mobile in soil and have a higher potential to leach into groundwater. The log Kow for N-nitrosodibutylamine (NDBA), a structurally similar compound, is 2.6, suggesting a moderate potential for sorption. sci-hub.se Without experimental data, the mobility of Acetamide, N-hexyl-N-nitroso- remains speculative.

Structure Reactivity Relationships in N Nitroso N Hexylacetamide Analogues

Influence of N-Alkyl Chain Variations on Chemical Reactivity

The nature of the N-alkyl substituent in N-nitrosoacetamides plays a significant role in modulating their chemical reactivity, primarily through steric effects. While direct kinetic studies on a homologous series of N-nitroso-N-alkylacetamides are not extensively documented in readily available literature, strong inferences can be drawn from analogous compounds like N-alkyl-N-nitrosoureas, which also generate alkyldiazonium ions upon decomposition.

Table 1: Expected Relative Reactivity of N-Alkyl-N-nitrosoacetamide Analogues Based on Steric Hindrance

N-Alkyl GroupRelative Size/BulkExpected Relative Reactivity
MethylSmallestHighest
Ethyl
Propyl
Butyl
HexylLargestLowest

This table illustrates the theoretical trend in reactivity based on the principle of steric hindrance as observed in analogous N-alkyl-N-nitrosoureas. researchgate.net

Effects of Substituents on N-Nitrosoamide Stability and Electrophilic Potential

The stability and electrophilic potential of N-nitrosoamides are highly sensitive to the electronic properties of substituents on the molecule. Studies on N-benzyl-N-nitrosopivalamides, where substituents are placed on the aromatic ring of the benzyl (B1604629) group, provide a clear model for these electronic effects.

It has been shown that electron-releasing groups (e.g., methoxy, methyl) attached to the N-benzyl moiety decrease the thermal stability of the N-nitrosoamide, leading to faster rates of decomposition. researchgate.net Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the thermal stability, slowing the decomposition rate. researchgate.netepa.gov This relationship was quantified through a Hammett plot analysis, which yielded a negative ρ (rho) value of -0.90. researchgate.net This indicates the development of a significant positive charge in the transition state of the rate-determining step of decomposition, which is stabilized by electron-donating groups. researchgate.net

These substituents directly influence the electrophilic potential of the compound. A less stable N-nitrosoamide (with electron-releasing groups) will more readily decompose to form the highly electrophilic diazonium ion, thus exhibiting greater effective electrophilicity. Conversely, a more stable N-nitrosoamide (with electron-withdrawing groups) will generate the electrophile more slowly. The polarity of the solvent also plays a role; stability decreases as solvent polarity increases, accelerating the decomposition. researchgate.net

Table 2: Influence of Aromatic Substituents on the Thermal Stability of N-4-R-Benzyl-N-nitrosopivalamides

Substituent (R)Sigma Value (σp)Electron EffectRelative Half-life (Stability)
MeO-0.27DonatingLowest
Me-0.17Donating
H0.00Neutral
NO₂0.78WithdrawingHighest

Data derived from studies on N-4-R-Benzyl-N-nitrosopivalamides, demonstrating that electron-releasing groups destabilize the molecule, while electron-withdrawing groups stabilize it. researchgate.net

Future Research Directions and Unexplored Avenues for Acetamide, N Hexyl N Nitroso

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Future research would benefit from the application of advanced spectroscopic techniques to probe the reaction mechanisms of Acetamide (B32628), N-hexyl-N-nitroso- in real-time. Techniques such as time-resolved infrared (TRIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the transient intermediates and transition states involved in its chemical transformations. For instance, monitoring the characteristic N-N and N=O stretching frequencies in the IR spectrum could elucidate the kinetics and mechanism of its decomposition or reactions with other molecules. The photolysis of N-nitrosamines, a related class of compounds, has been studied using such methods, revealing complex reaction pathways that are influenced by the solvent and pH. nih.gov Applying these techniques to Acetamide, N-hexyl-N-nitroso- could reveal similar dependencies and provide a detailed picture of its reactivity under various conditions.

Integrated Computational and Experimental Approaches for Reactivity Prediction

The integration of computational chemistry with experimental studies offers a powerful strategy for predicting and understanding the reactivity of Acetamide, N-hexyl-N-nitroso-. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. nih.govresearchgate.net For example, computational studies on other N-nitroso compounds have been used to understand their formation and reaction mechanisms. researchgate.netresearchgate.net Such an approach for Acetamide, N-hexyl-N-nitroso- could predict its susceptibility to nucleophilic attack, its potential as an alkylating agent, and the influence of its N-hexyl and acetyl substituents on its reactivity. Experimental validation of these computational predictions through kinetic studies and product analysis would then provide a robust and comprehensive understanding of its chemical behavior. This integrated approach can accelerate the exploration of its chemical properties and potential applications.

Green Chemistry Principles in N-Nitrosoamide Synthesis and Degradation

Future research should prioritize the application of green chemistry principles to both the synthesis and degradation of Acetamide, N-hexyl-N-nitroso-. This involves the development of synthetic routes that utilize less hazardous reagents, reduce waste, and are more energy-efficient. For instance, the use of tert-butyl nitrite (B80452) (TBN) has been reported as an efficient reagent for the synthesis of N-nitroso compounds under solvent-free conditions. rsc.orgrsc.org Investigating similar environmentally benign methods for the synthesis of Acetamide, N-hexyl-N-nitroso- would be a valuable endeavor. Furthermore, developing green methods for its degradation is equally important. This could involve exploring photocatalytic degradation pathways or bioremediation strategies that convert the compound into non-toxic products. Research into the photolysis of N-nitrosamines has shown that they can be degraded under certain conditions, suggesting that similar approaches could be effective for N-nitrosamides. nih.gov

Q & A

Q. What are the validated analytical methods for detecting and quantifying N-hexyl-N-nitroso-acetamide in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Detection typically employs hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography with thermal energy analysis (GC-TEA) . For environmental samples, solid-phase extraction (SPE) is recommended for preconcentration, followed by LC-MS/MS to achieve detection limits in the ng/L range . In biological matrices, enzymatic digestion (e.g., protease treatment) and derivatization may enhance sensitivity. Validation should include spike-recovery experiments and matrix-matched calibration to account for interference .

Q. How can the stability of N-hexyl-N-nitroso-acetamide be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 50°C. Monitor degradation via high-resolution MS to identify breakdown products (e.g., denitrosation to hexyl-acetamide). Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life under storage conditions. Stability in lipid-rich environments (e.g., adipose tissue) requires additional investigation using simulated physiological media .

Q. What are the primary mechanisms of toxicity for N-hexyl-N-nitroso-acetamide, and how can they be experimentally validated?

  • Methodological Answer : The compound’s carcinogenicity likely stems from DNA alkylation via reactive diazonium ions. Validate this using:
  • In vitro assays : Comet assay for DNA strand breaks in human hepatocytes.
  • Metabolic activation studies : Incubate with liver S9 fractions to assess cytochrome P450-mediated bioactivation.
  • Adduct profiling : Use isotope dilution-MS to quantify N7-guanine adducts in exposed cell lines .

Advanced Research Questions

Q. How can conflicting data on N-hexyl-N-nitroso-acetamide’s occurrence in environmental samples be resolved?

  • Methodological Answer : Discrepancies often arise from differences in sampling protocols (e.g., preservation agents, storage time) and analytical selectivity . Implement a harmonized workflow:
  • Use isotopically labeled internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects.
  • Perform inter-laboratory comparisons with blinded samples.
  • Apply multivariate statistics to identify confounding variables (e.g., coexisting nitrosamines, sample pH) .

Q. What experimental designs are optimal for distinguishing between in vivo and in vitro formation of N-hexyl-N-nitroso-acetamide?

  • Methodological Answer :
  • In vivo : Administer stable isotope-labeled precursors (e.g., ¹³C-hexylamine) to animal models. Track nitrosation in real time using PET imaging or ex vivo MS analysis of tissues.
  • In vitro : Simulate gastric conditions (pH 2, 37°C) with nitrite sources. Compare yields in synthetic gastric juice vs. cell culture media. Include inhibitors like ascorbic acid to assess endogenous nitrosation pathways .

Q. How can the reactivity of N-hexyl-N-nitroso-acetamide with cellular nucleophiles (e.g., glutathione) be quantified?

  • Methodological Answer : Use stopped-flow kinetics to measure reaction rates with thiols. Characterize adducts via LC-Orbitrap MS and NMR. For cellular studies, employ fluorescent probes (e.g., monochlorobimane) to monitor glutathione depletion in live cells. Compare results to computational models (DFT calculations of electrophilicity indices) .

Q. What strategies mitigate N-hexyl-N-nitroso-acetamide formation as a process-related impurity in pharmaceutical synthesis?

  • Methodological Answer :
  • Process design : Replace hexylamine with tertiary amines in reaction steps involving nitrite.
  • Scavengers : Add ascorbyl palmitate or α-tocopherol to quench nitrosating agents.
  • Analytical control : Implement QbD principles with real-time PAT (Process Analytical Technology) monitoring using Raman spectroscopy .

Data Presentation

Q. Table 1. Key Physicochemical Properties of N-Hexyl-N-Nitroso-Acetamide

PropertyValue/MethodReference
LogP (Octanol-Water)2.8 (Predicted via EPI Suite)
pKa~8.5 (N-nitroso group)
UV λmax (in MeOH)234 nm, ε = 5200 M⁻¹cm⁻¹

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionEvidence Source
Matrix interferenceUse molecularly imprinted polymers (MIPs) for SPE
Low volatility for GCDerivatize with pentafluorobenzoyl chloride

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